molecular formula C11H11NO4 B14520970 2-Benzamido-4-oxobutanoic acid CAS No. 62631-49-6

2-Benzamido-4-oxobutanoic acid

Cat. No.: B14520970
CAS No.: 62631-49-6
M. Wt: 221.21 g/mol
InChI Key: YUTYXBNBPCVPCA-UHFFFAOYSA-N
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Description

2-Benzamido-4-oxobutanoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 4-oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-4-oxobutanoic acid typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is known for its efficiency, mild reaction conditions, and eco-friendliness .

Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often involves similar condensation reactions but on a larger scale. The use of ultrasonic irradiation and green catalysts is preferred to ensure high yields and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Benzamido-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: N-bromophthalimide in aqueous acetic acid medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various electrophiles and nucleophiles under mild conditions.

Major Products:

    Oxidation: Formation of oxidized derivatives such as carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzamido-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, as a soluble epoxide hydrolase inhibitor, it targets the hydrolase catalytic pocket, which consists of tyrosine and aspartate residues. This interaction inhibits the conversion of epoxyeicosatrienoic acids to their corresponding hydrated products, thereby exerting its effects on hypertension and vascular inflammation .

Comparison with Similar Compounds

    4-Oxobutanoic acid: Shares the 4-oxobutanoic acid moiety but lacks the benzamide group.

    Benzamide: Contains the benzamide group but lacks the 4-oxobutanoic acid moiety.

Uniqueness: 2-Benzamido-4-oxobutanoic acid is unique due to the combination of the benzamide and 4-oxobutanoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62631-49-6

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-benzamido-4-oxobutanoic acid

InChI

InChI=1S/C11H11NO4/c13-7-6-9(11(15)16)12-10(14)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,12,14)(H,15,16)

InChI Key

YUTYXBNBPCVPCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC=O)C(=O)O

Origin of Product

United States

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